molecular formula C6H4ClNO4S2 B14370977 1,2,3-Benzodithiazol-1-ium perchlorate CAS No. 90399-58-9

1,2,3-Benzodithiazol-1-ium perchlorate

Cat. No.: B14370977
CAS No.: 90399-58-9
M. Wt: 253.7 g/mol
InChI Key: WGCRWIDJYLDRPS-UHFFFAOYSA-M
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Description

1,2,3-Benzodithiazol-1-ium perchlorate is a unique heterocyclic compound characterized by its distinctive structure, which includes a benzene ring fused with a dithiazole ring. This compound is known for its intriguing electronic properties and has garnered interest in various fields of research and industry .

Preparation Methods

The synthesis of 1,2,3-Benzodithiazol-1-ium perchlorate typically involves the reaction of diaminobenzenedithiol dihydrochloride with sulfur monochloride under reflux conditions . This method is derived from the Herz reaction, a well-known synthetic route for dithiazole compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3-Benzodithiazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1,2,3-Benzodithiazol-1-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of various aromatic and heteroaromatic compounds.

    Biology: Its unique structure and properties make it a potential candidate for biological studies, including enzyme inhibition and protein interaction research.

    Medicine: The compound’s electronic properties are being explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of organic dyes, semiconductors, and other electronic materials

Mechanism of Action

The mechanism of action of 1,2,3-Benzodithiazol-1-ium perchlorate involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its effects are mediated through interactions with proteins, enzymes, and other cellular components .

Properties

CAS No.

90399-58-9

Molecular Formula

C6H4ClNO4S2

Molecular Weight

253.7 g/mol

IUPAC Name

1,2,3-benzodithiazol-1-ium;perchlorate

InChI

InChI=1S/C6H4NS2.ClHO4/c1-2-4-6-5(3-1)7-9-8-6;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1

InChI Key

WGCRWIDJYLDRPS-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=NS[S+]=C2C=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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